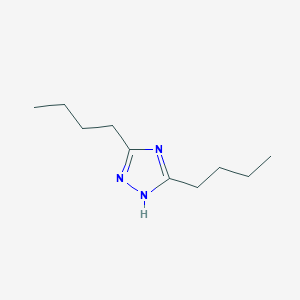

3,5-dibutyl-1H-1,2,4-triazole

Cat. No. B8695682

Key on ui cas rn:

140126-77-8

M. Wt: 181.28 g/mol

InChI Key: QONZJNWWQDCGEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05217985

Procedure details

A solution of 64.5 g (0.50 mol) of ethyl iminovalerate [P. Reynaud and R. C. Moreau, Bull. Soc. Chim. France, 2997 (1964)] in 100 mL of methanol was added slowly to 58.0 g (0.50 mol) of valeric acid hydrazide (Lancaster Synthesis) in 400 mL of methanol at 0° C. under a nitrogen atmosphere. After the addition was complete, the reaction was allowed to warm to ambient temperature and then stir at reflux for 2 days. The solvent was removed in vacuo; purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (80:20) gave 78.9 g (93%) of a colorless solid: mp 50.5°-51.5° C.; NMR (CDCl3) δ0.88 (t, J=7 Hz, 6H), 1.28-1.33 (m, 4H), 1.63-1.77 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 183 (12%), 182 (100), 181 (3), 180 (6), 152 (8), 139 (4); HRMS. Calcd for M+H: 182.1657. Found: 182.1661.

[Compound]

Name

183

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 100 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 6 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

( 8 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

( 4 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(N1C=NN=N1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:25]([C:29]1[N:33](CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[N:32]=[C:31]([C:50]([CH:52]2CCC[CH2:54][CH2:53]2)=O)[N:30]=1)[CH2:26][CH2:27][CH3:28]>>[CH2:50]([C:31]1[N:30]=[C:29]([CH2:25][CH2:26][CH2:27][CH3:28])[NH:33][N:32]=1)[CH2:52][CH2:53][CH3:54]

|

Inputs

Step One

[Compound]

|

Name

|

183

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( 100 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( 6 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

( 8 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1

|

Step Six

|

Name

|

( 4 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C1=NC(=NN1CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)C(=O)C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)C1=NNC(=N1)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |